Electrophilicity Comparison: Methyl dichlorophosphite vs. Dichloroarylphosphines and Phosphorus Trichloride
In phospha-Mannich reactions, the electrophilicity of the phosphorus reagent dictates which amine nucleophiles can be successfully coupled. Methyl dichlorophosphite is classified as a weaker electrophile compared to dichloroarylphosphines and phosphorus trichloride. This means reactions that fail with MDCP (due to insufficient nucleophile strength) can be made to work by switching to the stronger electrophilic dichloroarylphosphines [1].
| Evidence Dimension | Electrophilicity |
|---|---|
| Target Compound Data | Weak electrophile |
| Comparator Or Baseline | Dichloroarylphosphines, Phosphorus trichloride (Strong electrophiles) |
| Quantified Difference | Qualitative comparison: Weaker electrophile vs. Stronger electrophile |
| Conditions | Phospha-Mannich reaction with N-Cbz-amino amides/sulfonamides, aldehydes |
Why This Matters
This differentiation defines the synthetic scope; MDCP is unsuitable for activating weaker nucleophiles, requiring a scientist to select a stronger electrophile for such challenging couplings.
- [1] Nemtarev, A. V., Shemakhina, M. E., & Mironov, V. F. (2017). 3,3,6-Trimethyl-2-chlorocyclohexeno[1,2-d]-1,2-oxaphosphol-4-ene-2-oxide as a convenient precursor for the synthesis of dimephosphone analogs. Russian Journal of General Chemistry, 87(4), 887-889. View Source
